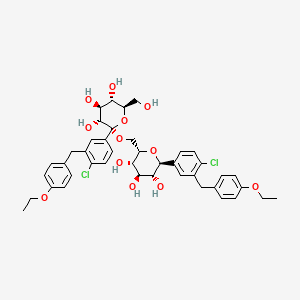
Dapagliflozin Dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dapagliflozin Dimer is a derivative of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, promoting its excretion in the urine, and thereby lowering blood glucose levels. The dimer form of dapagliflozin is a compound where two dapagliflozin molecules are chemically bonded, potentially enhancing its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dapagliflozin dimer involves several steps, starting from the preparation of dapagliflozin itself. The general synthetic route for dapagliflozin includes the protection of gluconolactone with trimethylsilyl, followed by treatment with aryl lithium to produce an aryl glucoside. This intermediate undergoes acetylation and subsequent reduction to yield dapagliflozin . The dimerization process involves the coupling of two dapagliflozin molecules under specific conditions, which may include the use of coupling agents and catalysts to facilitate the formation of the dimer bond.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions: Dapagliflozin dimer can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound ketones, while reduction could produce this compound alcohols.
科学研究应用
Chemistry: It can be used as a model compound to study the behavior of SGLT2 inhibitors and their derivatives.
Biology: Research into its effects on glucose metabolism and renal function can provide insights into the treatment of diabetes and related conditions.
Medicine: The dimer form may offer enhanced therapeutic benefits, such as improved efficacy or reduced side effects, making it a candidate for further drug development.
Industry: Its unique properties can be explored for use in various industrial applications, including the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of dapagliflozin dimer is similar to that of dapagliflozin. It inhibits the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys, reducing the reabsorption of glucose and promoting its excretion in the urine . This leads to lower blood glucose levels and improved glycemic control. Additionally, this compound may have enhanced binding affinity or stability, potentially offering greater therapeutic benefits.
相似化合物的比较
Canagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose control.
Ipragliflozin: Another member of the gliflozin class with similar mechanisms of action.
Comparison: Dapagliflozin dimer may offer unique advantages over these similar compounds, such as improved pharmacokinetics or reduced side effects. For example, compared to empagliflozin, dapagliflozin has shown similar cardiovascular benefits but with a potentially lower risk of certain side effects . The dimer form could further enhance these benefits by providing more stable or potent inhibition of SGLT2.
属性
分子式 |
C42H48Cl2O12 |
|---|---|
分子量 |
815.7 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(2S,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H48Cl2O12/c1-3-52-29-11-5-23(6-12-29)17-26-19-25(9-15-31(26)43)40-38(49)37(48)36(47)34(55-40)22-54-42(41(51)39(50)35(46)33(21-45)56-42)28-10-16-32(44)27(20-28)18-24-7-13-30(14-8-24)53-4-2/h5-16,19-20,33-41,45-51H,3-4,17-18,21-22H2,1-2H3/t33-,34+,35-,36-,37+,38-,39+,40+,41-,42+/m1/s1 |
InChI 键 |
JCJKULUVIFDVLR-SKNUTZMUSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO[C@@]4([C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)O)O)O)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC4(C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
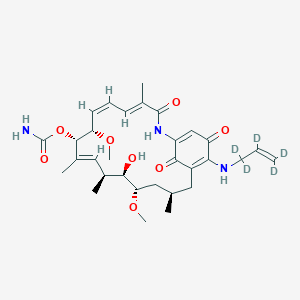
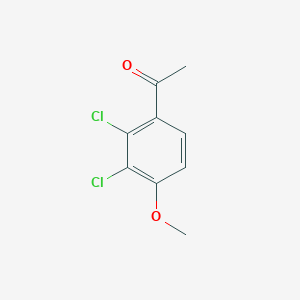
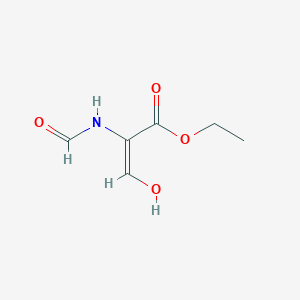
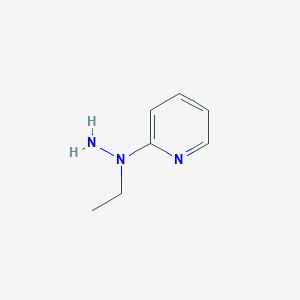
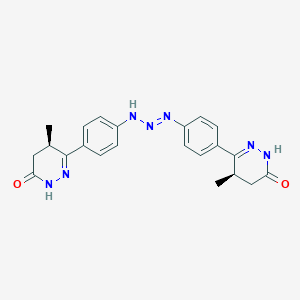
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
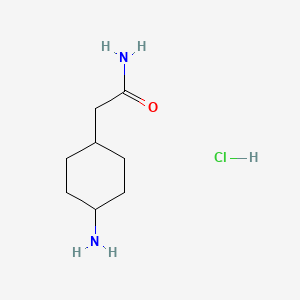
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
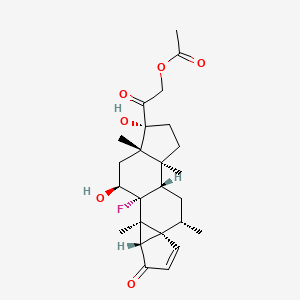

![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
